

# A Technical Guide to 1,3-Diiodopropane: Commercial Availability and Synthetic Applications

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## Compound of Interest

Compound Name: 1,3-Diiodopropane

Cat. No.: B1583150

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## Abstract

**1,3-Diiodopropane** is a versatile di-iodinated alkane that serves as a valuable building block in organic synthesis, particularly in the construction of cyclic and heterocyclic frameworks. Its utility in medicinal chemistry and materials science is underscored by its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the commercial availability of **1,3-diiodopropane**, detailing key suppliers, typical purities, and packaging sizes. Furthermore, it presents a detailed experimental protocol for a significant application: the synthesis of bridged 1,2,4,5-tetraoxanes, compounds that have shown promise for their antimalarial properties. This guide is intended to be a practical resource for researchers and professionals in drug development and related scientific fields.

## Commercial Availability and Suppliers

**1,3-Diiodopropane** is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, with most suppliers offering grades of 98% or greater. To facilitate procurement, the following table summarizes the offerings from several prominent suppliers. It is important to note that pricing is subject to change and may vary based on quantity and supplier.

Supplier	Purity/Grade	Available Quantities	Additional Notes
Sigma-Aldrich (Merck)	99%	25 g, 100 g	Contains copper as a stabilizer.
Thermo Fisher Scientific	98+%	50 g, 250 g	Stabilized with copper. <a href="#">[1]</a>
TCI America	>97.0% (GC)	25 g, 100 g, 500 g	Stabilized with a copper chip.
Apollo Scientific	≥95%	25 g, 100 g	In stock in the UK and US. <a href="#">[2]</a>
Manchester Organics	Not specified	25 g	Lead time of 4-6 weeks.
Strem Chemicals	min. 98.5%	25 g, 100 g	Stabilized with Cu wire. <a href="#">[3]</a>
ChemicalBook	98%, 99%	Varies (KG scale)	Platform with multiple suppliers. <a href="#">[4]</a>
Lab Pro Inc.	98%	500 g	
Fisher Scientific	99%	25 mL, 100 mL	Stabilized. <a href="#">[5]</a>

## Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of **1,3-diiodopropane** is provided below. For comprehensive safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. [\[6\]](#)[\[7\]](#)

Property	Value
CAS Number	627-31-6
Molecular Formula	C <sub>3</sub> H <sub>6</sub> I <sub>2</sub>
Molecular Weight	295.89 g/mol
Appearance	Colorless to light brown liquid
Boiling Point	111-113 °C at 31 mmHg
Density	2.576 g/mL at 25 °C
Refractive Index	n <sub>20</sub> /D 1.642
Solubility	Insoluble in water.[5]
Storage	2-8°C, protected from light.

Safety Summary: **1,3-Diiodopropane** is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed handling and emergency procedures, refer to the supplier's SDS.[6][7]

## Synthetic Applications: A Focus on Heterocyclic Chemistry

**1,3-Diiodopropane** is a key reagent for the synthesis of a variety of cyclic and heterocyclic compounds. Its two iodine atoms act as excellent leaving groups in nucleophilic substitution reactions, making it an ideal building block for forming five- and six-membered rings through reactions with dinucleophiles.

A notable application in medicinal chemistry is its use in the synthesis of bridged 1,2,4,5-tetraoxanes, a class of compounds that has demonstrated significant antimalarial activity. The following section provides a detailed experimental protocol for this synthesis, based on the work of Ellis et al.

## Experimental Protocol: Synthesis of Bridged 1,2,4,5-Tetraoxanes

This protocol describes a two-step synthesis of a bridged 1,2,4,5-tetraoxane, where **1,3-diiodopropane** is used in the second step as the bridging agent.

### Step 1: Synthesis of the gem-Dihydroperoxide Intermediate

The first step involves the formation of a gem-dihydroperoxide from a ketone precursor.

- Reagents:
  - Ketone (e.g., cyclohexanone)
  - Hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 50% solution in water)
  - Iodine ( $\text{I}_2$ ) (catalytic amount)
  - Acetonitrile ( $\text{CH}_3\text{CN}$ )
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
  - Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
  - Brine
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - To a stirred solution of the ketone (1.0 equivalent) in acetonitrile, add a catalytic amount of iodine.
  - Cool the mixture to 0 °C in an ice bath.
  - Slowly add hydrogen peroxide (50% aqueous solution, 2.0-3.0 equivalents) dropwise, maintaining the temperature at 0-5 °C.

- Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to decompose any remaining iodine and peroxide.
- Extract the mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude gem-dihydroperoxide. This intermediate is often used in the next step without further purification.

#### Step 2: Silver(I) Oxide-Mediated Alkylation with **1,3-Diiodopropane**

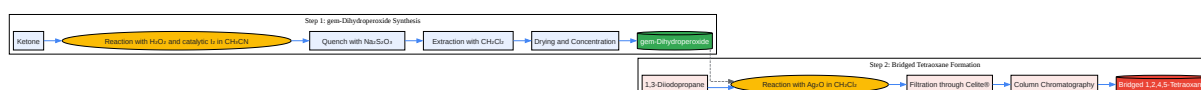
The second step involves the cyclization of the gem-dihydroperoxide with **1,3-diiodopropane** to form the bridged tetraoxane.

- Reagents:
  - Crude gem-dihydroperoxide from Step 1
  - **1,3-Diiodopropane** (1.1 equivalents)
  - Silver(I) oxide ( $\text{Ag}_2\text{O}$ ) (1.5 equivalents)
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
  - Celite®
- Procedure:
  - Dissolve the crude gem-dihydroperoxide (1.0 equivalent) in dichloromethane.
  - Add **1,3-diiodopropane** (1.1 equivalents) to the solution.
  - Add silver(I) oxide (1.5 equivalents) in one portion.

- Stir the reaction mixture vigorously at room temperature for 24-48 hours, protected from light. Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.
- Wash the Celite® pad with additional dichloromethane.
- Combine the filtrates and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure bridged 1,2,4,5-tetraoxane.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of bridged 1,2,4,5-tetraoxanes using **1,3-diiodopropane**.

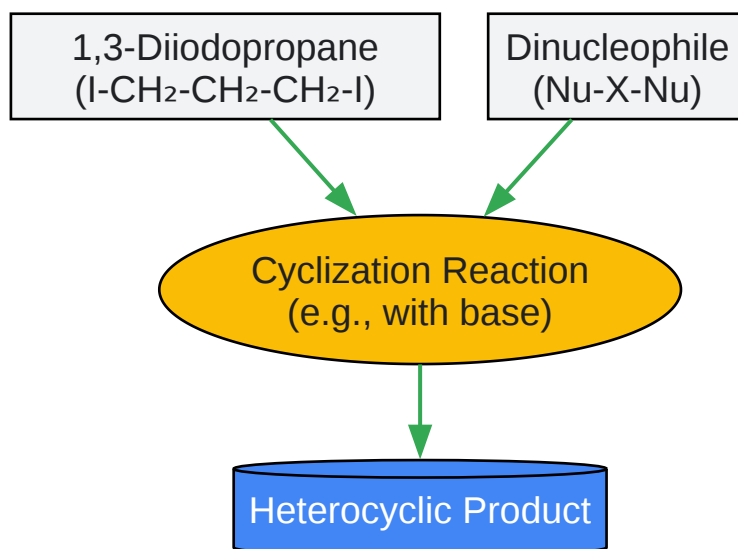


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Caption: Workflow for the synthesis of bridged 1,2,4,5-tetraoxanes.

## General Synthetic Pathway for Heterocycle Formation

The reactivity of **1,3-diiodopropane** can be generalized for the synthesis of various five- and six-membered heterocyclic compounds. The following diagram illustrates this general synthetic logic.



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Caption: General pathway for heterocycle synthesis using **1,3-diiodopropane**.

## Conclusion

**1,3-Diiodopropane** is a commercially accessible and highly versatile reagent for organic synthesis. Its utility in the construction of complex cyclic and heterocyclic molecules, such as the antimalarial bridged 1,2,4,5-tetraoxanes, makes it a valuable tool for researchers in drug discovery and development. This guide provides the necessary information for the procurement and application of **1,3-diiodopropane**, including a detailed experimental protocol and illustrative workflows, to facilitate its use in the modern research laboratory.

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## References

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